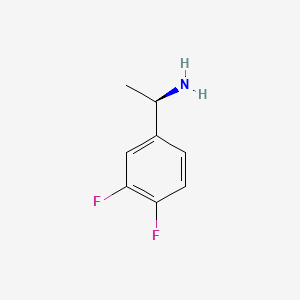

(R)-1-(3,4-Difluorophenyl)ethanamine

Description

Strategic Importance of (R)-1-(3,4-Difluorophenyl)ethanamine as a Chiral Building Block in Contemporary Chemical Research

This compound is a chiral primary amine that has garnered significant attention as a versatile building block in organic synthesis. Its strategic importance stems from the combination of a chiral α-methylbenzylamine scaffold with a difluorinated phenyl ring. Chiral amines are foundational components in over 40% of commercial pharmaceuticals, highlighting their broad utility. rsc.org

The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance a drug's pharmacological profile. Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influence metabolic stability, and improve bioavailability. researchgate.net In the case of this compound, the two fluorine atoms on the phenyl ring decrease the basicity of the amine group, which can lead to improved oral absorption and reduced central nervous system side effects of the final drug molecule. researchgate.net

This compound and its close derivatives are key intermediates in the synthesis of important pharmaceuticals. For instance, the structurally related (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine is a crucial component in the synthesis of Ticagrelor, a platelet aggregation inhibitor used to prevent thrombotic events such as heart attacks and strokes. nih.govgoogle.com The synthesis of such complex molecules often involves multi-step processes where the introduction of the chiral amine fragment is a critical step that defines the stereochemistry of the final product.

Overview of Research Trajectories and Academic Significance

The academic and industrial significance of this compound is reflected in the ongoing research into more efficient and sustainable methods for its synthesis and the synthesis of other chiral amines. Traditional chemical methods for producing chiral amines can be lengthy, require harsh reaction conditions, and may use toxic reagents, such as in multi-step syntheses that employ hazardous materials like sodium azide. google.com

A major trajectory in modern chemical research is the development of biocatalytic methods, which utilize enzymes to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of chiral amines, transaminases (TAs) have emerged as powerful biocatalysts. These enzymes can synthesize chiral amines with very high enantiomeric purity from prochiral ketones. mdpi.comnih.gov The use of ω-transaminases, for example, offers an environmentally friendly and economically attractive route for the direct synthesis of pharmaceutically relevant amines. nih.gov Research in this area focuses on discovering and engineering novel transaminases with broader substrate scopes and improved stability to meet the demands of industrial-scale production. mdpi.com

The table below illustrates typical results from the asymmetric synthesis of a substituted phenylethylamine using a transaminase, showcasing the high conversion and enantiomeric excess that can be achieved with this technology.

| Entry | Transaminase Variant | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | ArR-TA-v1 | Isopropylamine | 88 | >99 |

| 2 | ArR-TA-v2 | Alanine | 75 | >99 |

| 3 | ATA-117 | Isopropylamine | 92 | 99.5 |

| 4 | Sp-ATA | Alanine | 65 | 98 |

Data is representative of typical results for transaminase-mediated synthesis of chiral amines as reported in the literature. nih.govresearchgate.net

The continued interest in this compound and related chiral amines drives innovation in asymmetric catalysis, including both biocatalysis and organocatalysis. nih.gov The development of more robust, efficient, and sustainable synthetic routes to these valuable building blocks is a testament to their enduring importance in the creation of next-generation pharmaceuticals and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3,4-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESHLRAPTJZOJL-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427563 | |

| Record name | (1R)-1-(3,4-Difluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321318-15-4 | |

| Record name | (1R)-1-(3,4-Difluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Stereoselective Synthesis Methodologies for R 1 3,4 Difluorophenyl Ethanamine

Asymmetric Synthesis Approaches

The synthesis of (R)-1-(3,4-Difluorophenyl)ethanamine in its enantiomerically pure form is predominantly achieved through asymmetric synthesis, which allows for the direct formation of the desired stereoisomer. Key strategies include catalytic asymmetric hydrogenation and enantioselective reductive amination.

Catalytic Asymmetric Hydrogenation of Imines and Ketone Precursors

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines from prochiral imines or ketones. This approach relies on the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to the C=N or C=O double bond.

Transition metals such as ruthenium, palladium, and rhodium form the cornerstone of catalysts for asymmetric hydrogenation. Each metal offers unique reactivity and selectivity profiles.

Ruthenium complexes , particularly those based on the Ru-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) framework, have demonstrated high efficiency in the asymmetric transfer hydrogenation of aromatic ketones. These catalysts are known for their high activity and enantioselectivity under mild reaction conditions. For the synthesis of this compound, a Ru-based catalyst would typically be employed for the hydrogenation of the corresponding imine derived from 3',4'-difluoroacetophenone (B1295030).

Palladium catalysts , often in the form of palladium(II) complexes with chiral bisphosphine ligands, have also been explored. dicp.ac.cnrsc.org These catalysts have shown promise in the asymmetric hydrogenation of activated imines. dicp.ac.cn The choice of solvent, such as 2,2,2-trifluoroethanol (B45653) (TFE), has been found to be crucial for achieving high enantioselectivity with palladium-based systems. researchgate.net

Rhodium complexes , frequently paired with chiral phosphine (B1218219) ligands, are another class of highly effective catalysts for the asymmetric hydrogenation of various prochiral substrates. rsc.org While extensively used for the hydrogenation of alkenes, their application in the synthesis of chiral amines from imines is also well-documented. nptel.ac.in

The table below illustrates the typical performance of these catalytic systems in the asymmetric hydrogenation of aryl ketone precursors, which are structurally similar to the precursor for this compound.

| Catalyst Precursor | Chiral Ligand | Substrate Type | Solvent | H₂ Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) |

| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | Aryl Ketone Imine | Formic Acid/Triethylamine | N/A (Transfer) | 28 | >95 | >98 |

| Pd(OCOCF₃)₂ | (S)-SYNPHOS | N-Tosylimine | TFE | 50 | 50 | >95 | 92.2 |

| [Rh(COD)₂]BF₄ | (R,R)-DuPHOS | N-Acetylimine | Methanol | 10 | 25 | 100 | >99 |

This table presents representative data for analogous substrates to illustrate catalyst performance.

The enantioselectivity of the hydrogenation reaction is primarily governed by the chiral ligand coordinated to the transition metal. The design of these ligands is a field of intensive research. P-chiral phosphine ligands, which have a stereogenic center at the phosphorus atom, have been shown to induce high levels of enantioselectivity. nih.gov

The steric and electronic properties of the chiral ligand create a chiral environment around the metal center, which forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. The "bite angle" of bidentate phosphine ligands, as well as the nature of the substituents on the phosphorus atoms and the ligand backbone, are all critical factors that influence the outcome of the reaction.

For the synthesis of this compound, ligands with electron-donating groups and appropriate steric bulk are often favored to enhance both the activity of the catalyst and the enantioselectivity of the hydrogenation. The table below showcases a selection of chiral phosphine ligands and their typical performance in asymmetric hydrogenation.

| Ligand | Metal | Substrate Type | Enantiomeric Excess (ee %) |

| (R,R)-TsDPEN | Ru | Aryl Ketone Imine | >98 |

| (S)-SYNPHOS | Pd | N-Tosylimine | 92.2 |

| (R,R)-DuPHOS | Rh | N-Acetylimine | >99 |

| (S,S)-f-Binaphane | Ru | Aryl Ketone | 95 |

This table presents representative data for analogous substrates to illustrate ligand performance.

Enantioselective Reductive Amination Strategies

Enantioselective reductive amination is a one-pot process that combines the formation of an imine from a ketone and an amine source with its subsequent asymmetric reduction. This method is highly efficient as it avoids the isolation of the often-unstable imine intermediate.

One approach to achieve stereocontrol in reductive amination is through the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For the synthesis of chiral amines, sulfinamides, such as (R)- or (S)-tert-butanesulfinamide, are commonly employed. yale.edu

In this method, 3',4'-difluoroacetophenone is first condensed with a chiral sulfinamide to form a chiral N-sulfinyl imine. The sulfinyl group then directs the stereoselective addition of a hydride reagent to the C=N bond. The resulting sulfinamide can then be cleaved under acidic conditions to yield the desired chiral primary amine. This method is known for its broad applicability and generally high diastereoselectivities. nih.gov

The following table provides an overview of the steps involved in a chiral auxiliary-mediated synthesis.

| Step | Reaction | Reagents | Key Feature |

| 1 | Imine Formation | 3',4'-difluoroacetophenone, (R)-tert-butanesulfinamide, Ti(OEt)₄ | Formation of a chiral N-sulfinyl imine |

| 2 | Diastereoselective Reduction | NaBH₄ | The chiral auxiliary directs the hydride attack |

| 3 | Auxiliary Cleavage | HCl in Methanol | Removal of the auxiliary to yield the chiral amine |

Direct asymmetric reductive amination involves the reaction of a ketone, an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt), and a reducing agent in the presence of a chiral catalyst. researchgate.netnih.gov This approach is highly atom-economical and is considered a green synthetic method.

Ruthenium catalysts, in combination with chiral phosphine ligands like f-Binaphane, have been successfully applied to the direct asymmetric reductive amination of aryl ketones using ammonia and hydrogen gas. nih.gov The presence of additives, such as ammonium iodide, has been found to be beneficial for achieving high yields and enantioselectivities. nih.gov This method allows for the direct conversion of 3',4'-difluoroacetophenone to this compound in a single step.

The table below summarizes a typical direct asymmetric reductive amination protocol.

| Ketone | Amine Source | Catalyst System | Reducing Agent | ee (%) |

| 3',4'-Difluoroacetophenone | NH₃/NH₄I | [Ru(I)H(CO)((S,S)-f-binaphane)(PPh₃)] | H₂ (50 bar) | >95 |

This table presents a representative protocol for the direct asymmetric reductive amination of the specified ketone.

Chiral Pool Synthesis and Derivatization from Stereodefined Precursors

Chiral pool synthesis is a strategy that utilizes naturally occurring enantiopure compounds, such as amino acids or carbohydrates, as starting materials. baranlab.org This approach leverages the existing stereocenters of the starting material, transferring the chirality through a series of chemical transformations to the target molecule. For the synthesis of this compound, a suitable precursor from the chiral pool would be a commercially available, enantiomerically pure compound bearing a related structural motif.

One conceptual pathway involves the derivatization of a stereodefined precursor like (R)-phenylglycine or another (R)-amino acid. The synthesis would involve modifying the carboxyl group and the side chain of the amino acid to arrive at the target ethanamine structure. This method is advantageous as it often avoids the need for a resolution step or an asymmetric catalyst, relying on the inherent chirality of the starting material to direct the stereochemical outcome. baranlab.org The use of chiral auxiliaries, such as (S)-1-(1-naphthyl)ethylamine or pseudoephenamine, represents a related strategy where a temporary chiral group is attached to a prochiral substrate to direct a diastereoselective transformation, after which the auxiliary is cleaved. clockss.orgnih.gov

Enantioselective Protonation and Alkylation Reactions

In contrast to chiral pool synthesis, enantioselective methods create the desired stereocenter from a prochiral substrate through the action of a chiral catalyst or reagent.

Enantioselective Alkylation: This approach typically involves the reaction of a nucleophile with an electrophile under the control of a chiral catalyst. For instance, the asymmetric alkylation of an imine derived from 3,4-difluoroacetophenone could be achieved using a chiral catalyst, such as a chiral phosphoric acid. nih.gov The catalyst forms a chiral ion pair with the imine, creating a stereochemically defined environment that directs the incoming alkyl group to one face of the molecule, preferentially forming the (R)-enantiomer. This methodology is powerful for the enantioselective formation of carbon-carbon bonds. nih.govmdpi.com

Enantioselective Protonation: This strategy involves the protonation of a prochiral enolate or its equivalent by a chiral proton source. A base would first deprotonate a precursor like 1-(3,4-difluorophenyl)ethanone to form a prochiral enolate. The subsequent addition of a chiral acid or a proton source complexed with a chiral ligand delivers a proton to one of the two enantiotopic faces of the enolate, leading to an excess of one enantiomer of the product. The success of this method hinges on the ability of the chiral proton source to effectively discriminate between the two faces of the enolate.

Chiral Resolution Techniques for Racemic Mixtures

When a racemic mixture of 1-(3,4-difluorophenyl)ethanamine (B1587723) is produced, chiral resolution techniques are employed to separate the two enantiomers.

Diastereomeric Salt Formation and Fractional Crystallization

A widely used and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction creates a mixture of two diastereomeric salts, (R)-amine·(R)-acid and (S)-amine·(R)-acid, for example. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in their solubility in a given solvent system. libretexts.org After separation, the desired enantiomer is recovered by treating the isolated diastereomeric salt with a base to liberate the free amine.

Exploration of Chiral Acids as Resolving Agents (e.g., Mandelic Acid, Di-p-toluoyl-D-tartaric Acid)

The selection of the chiral resolving agent is crucial for the efficiency of the separation. The ideal resolving agent forms a salt with the target amine that crystallizes well and has a significant solubility difference between the two diastereomers. Commonly employed chiral acids for the resolution of amines include:

Mandelic Acid: This is a frequently used resolving agent for phenylethylamine derivatives. rug.nl Its derivatives, such as p-methyl or p-nitro mandelic acid, can also be screened to optimize the resolution process. rug.nl

Di-p-toluoyl-D-tartaric Acid: This is a derivative of tartaric acid, another classic resolving agent. nih.gov Its rigid structure and multiple interaction points (carboxyl and ester groups) can lead to effective chiral recognition and well-defined crystalline salts. rsc.orgmedchemexpress.com

The choice of resolving agent is often determined empirically by screening a variety of candidates under different solvent conditions to find the optimal system for yield and enantiomeric excess. rug.nl

Mechanistic Studies of Solvent Dielectric Constant and Water Content in Chiral Discrimination

Recent research has demonstrated that the solvent plays a much more active role in chiral discrimination than simply acting as a medium for dissolution. researchgate.net The dielectric constant (ε) of the solvent and the presence of water can profoundly influence the outcome of a resolution. researchgate.net

In a phenomenon termed Dielectrically Controlled Resolution (DCR), the choice of solvent can determine which enantiomer crystallizes from the solution. researchgate.net For example, in the resolution of a related amine with mandelic acid, crystallization from aqueous ethanol (B145695) (higher dielectric constant) yielded one diastereomeric salt, while crystallization from pure ethanol (lower dielectric constant) yielded the other. researchgate.net This inversion of selectivity is attributed to how the solvent environment and water molecules affect the crystal lattice and the intermolecular interactions (e.g., hydrogen bonding) between the chiral acid and the amine. The solvent's dielectric constant can modulate the strength of these interactions, favoring the crystallization of the less-soluble diastereomeric salt. researchgate.net This highlights the importance of carefully optimizing the solvent system, including its water content, to achieve efficient chiral discrimination.

| Solvent | Dielectric Constant (ε) at 20°C |

|---|---|

| Cyclohexane | 2.02 |

| Carbon Tetrachloride | 2.24 |

| Benzene | 2.27 |

| Diethyl Ether | 4.33 |

| Chloroform | 4.81 |

| Ethyl Acetate (B1210297) | 6.02 |

| Tetrahydrofuran (THF) | 7.58 |

| Acetone | 20.7 |

| Ethanol | 24.5 |

| Methanol | 32.7 |

| Acetonitrile | 37.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 |

| Water | 80.1 |

Data sourced from various chemical reference materials. washington.edu

Kinetic Resolution Strategies

Kinetic resolution is a fundamentally different approach that relies on the difference in reaction rates between two enantiomers when they react with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leading to its conversion into a new product, while the slower-reacting enantiomer is left behind, becoming enriched in the unreacted starting material. wikipedia.org

A key limitation of classical kinetic resolution is that the maximum theoretical yield for the recovered, enantiopure starting material is 50%. mdpi.com Common kinetic resolution reactions include enzyme-catalyzed acylations or hydrolyses and transition-metal-catalyzed asymmetric hydrogenations or oxidations. wikipedia.org

An advanced form of this strategy is Dynamic Kinetic Resolution (DKR). In DKR, the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. taylorandfrancis.com This continuous racemization ensures that the entire racemic starting material is available to be converted into a single enantiomer of the product, thus overcoming the 50% yield limitation and allowing for a theoretical yield of up to 100%. mdpi.comtaylorandfrancis.com For DKR to be effective, the rate of racemization must be equal to or faster than the rate of the reaction of the slower-reacting enantiomer. taylorandfrancis.com

| Technique | Principle | Maximum Theoretical Yield | Key Requirement |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Separation based on different physical properties (solubility) of diastereomers. | 50% (for one enantiomer per resolution cycle) | Formation of crystalline salts with significant solubility differences. |

| Kinetic Resolution (KR) | Separation based on different reaction rates of enantiomers with a chiral reagent/catalyst. wikipedia.org | 50% (for the unreacted enantiomer) mdpi.com | A significant difference in reaction rates (k_fast >> k_slow). |

| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer. taylorandfrancis.com | 100% (of a single product enantiomer) taylorandfrancis.com | Racemization must be faster than or comparable to the slower enantiomer's reaction rate. taylorandfrancis.com |

Enzymatic Resolution Methods

Enzymatic kinetic resolution stands as a powerful and highly selective methodology for the synthesis of enantiomerically pure amines, including this compound. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture. The process typically involves the selective acylation of one enantiomer, leaving the other unreacted and allowing for their subsequent separation.

The most widely utilized enzyme for the kinetic resolution of chiral amines is Lipase B from Candida antarctica (CaLB), often in its immobilized form, Novozym 435. researchgate.netmdpi.comrsc.orgresearchgate.net This enzyme is renowned for its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity in the acylation of primary and secondary amines. researchgate.netmdpi.comtudelft.nl

In a typical resolution of a racemic 1-arylethylamine, the enzyme catalyzes the transfer of an acyl group from an acyl donor to the amine. The enzyme's chiral active site preferentially accommodates one enantiomer of the amine, leading to its faster acylation. For many 1-arylethylamines, CaLB demonstrates a preference for the (R)-enantiomer, leading to the formation of the corresponding (R)-amide, while the (S)-amine remains largely unreacted. researchgate.net Achieving a conversion of approximately 50% is ideal, as it theoretically allows for the highest possible enantiomeric excess (e.e.) for both the acylated product and the remaining unreacted amine.

The choice of acyl donor and solvent system is critical for optimizing both the reaction rate and the enantioselectivity (often expressed as the enantiomeric ratio, E). A variety of acyl donors have been successfully employed, including simple esters like ethyl acetate and more activated esters such as isopropyl 2-ethoxyacetate or diisopropyl malonate. mdpi.com The solvent medium is typically a non-polar organic solvent, such as toluene, methyl tert-butyl ether (MTBE), or diisopropyl ether, which helps to maintain the enzyme's activity and can influence its selectivity. nih.govresearchgate.net

While specific research data on the enzymatic resolution of 1-(3,4-difluorophenyl)ethanamine is not extensively detailed in the provided search results, the established protocols for structurally analogous compounds, such as 1-phenylethylamine (B125046) and other phenylethylamines, provide a strong basis for its successful resolution. researchgate.netresearchgate.net The principles and conditions from these studies are directly applicable.

For instance, a study on the resolution of various phenylethylamines structurally related to amphetamine utilized CaLB with ethyl methoxyacetate (B1198184) as the acyl donor, achieving excellent enantiomeric purity for both the resulting amides and the unreacted amines. researchgate.net Another approach for 1-phenylethylamine involved a two-step process with an initial enantioselective condensation with capric acid, followed by hydrolysis of the formed amide, yielding both enantiomers in high enantiomeric purity. researchgate.net These methodologies highlight the versatility and efficiency of enzymatic resolution.

The table below outlines a hypothetical, yet scientifically plausible, set of parameters for the enzymatic resolution of racemic 1-(3,4-difluorophenyl)ethanamine, based on findings for similar substrates.

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Product | Product e.e. (%) | Unreacted Amine | Amine e.e. (%) | E-Value |

|---|---|---|---|---|---|---|---|---|---|

| Immobilized Candida antarctica Lipase B (Novozym 435) | Ethyl Acetate | Toluene | 40 | ~50 | (R)-N-(1-(3,4-Difluorophenyl)ethyl)acetamide | >99 | (S)-1-(3,4-Difluorophenyl)ethanamine | >99 | >200 |

| Immobilized Candida antarctica Lipase B (Novozym 435) | Isopropyl 2-ethoxyacetate | Methyl tert-butyl ether (MTBE) | 50 | ~50 | (R)-N-(1-(3,4-Difluorophenyl)ethyl)-2-ethoxyacetamide | >98 | (S)-1-(3,4-Difluorophenyl)ethanamine | >98 | >150 |

| Immobilized Candida antarctica Lipase B (Novozym 435) | Diisopropyl malonate | Diisopropyl ether | 30 | ~50 | (R)-N-(1-(3,4-Difluorophenyl)ethyl)-malonamic acid isopropyl ester | >97 | (S)-1-(3,4-Difluorophenyl)ethanamine | >97 | >100 |

Following the enzymatic acylation, the resulting (R)-amide and the unreacted (S)-amine can be readily separated using standard chemical techniques, such as chromatography or acid-base extraction. The optically pure (R)-amide can then be hydrolyzed under acidic or basic conditions to yield the desired this compound. This chemoenzymatic approach is highly efficient, environmentally benign, and widely applicable on an industrial scale for the production of valuable chiral amines. tudelft.nl

Elucidation of Chemical Reactivity and Purposeful Derivatization Pathways of R 1 3,4 Difluorophenyl Ethanamine

Nucleophilic Reactivity of the Amine Moiety

The primary amine group in (R)-1-(3,4-Difluorophenyl)ethanamine is the principal site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom readily participates in reactions with a variety of electrophiles, leading to the formation of a diverse range of derivatives.

N-Alkylation Reactions for Higher-Order Amine Derivative Synthesis

N-alkylation of this compound with alkyl halides is a common method for the synthesis of secondary and tertiary amines. wikipedia.org This reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org However, a significant challenge in the N-alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the primary amine from which it was formed. masterorganicchemistry.com This can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org

To achieve selective mono-alkylation, careful control of reaction conditions, such as the stoichiometry of the reactants, temperature, and the choice of base and solvent, is crucial. For instance, using a large excess of the primary amine can favor the formation of the secondary amine. Alternatively, employing bulky alkylating agents can sterically hinder the second alkylation step.

The N-alkylation of this compound with an alkyl halide follows an SN2 pathway, where the amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a concerted step, leading to the displacement of the halide leaving group. libretexts.org The transition state of this reaction involves a pentacoordinate carbon atom. libretexts.org

Steric hindrance plays a significant role in the rate of SN2 reactions. libretexts.org The structure of this compound presents a secondary benzylic carbon, which is more sterically hindered than a primary carbon. youtube.com The presence of the difluorophenyl group and the methyl group adjacent to the amine functionality can impede the approach of the nucleophile to the electrophilic center of a reacting partner and also affect the approach of an alkylating agent to the amine's nitrogen. libretexts.orglibretexts.org This steric bulk can be advantageous in controlling overalkylation, as the formation of a tertiary amine from the secondary amine product would be even more sterically hindered. quora.com

Table 1: Factors Influencing SN2 N-Alkylation Reactions

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Structure of Alkyl Halide | Methyl > Primary > Secondary >> Tertiary | Decreasing steric hindrance around the electrophilic carbon facilitates nucleophilic attack. libretexts.org |

| Nature of Leaving Group | I > Br > Cl > F | Weaker bases are better leaving groups, stabilizing the transition state. libretexts.org |

| Nucleophilicity of the Amine | Secondary Amine > Primary Amine | Alkyl groups are electron-donating, increasing the electron density on the nitrogen. masterorganicchemistry.com |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are preferred. | These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. libretexts.org |

Acylation Reactions for Amide Formation

The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides provides a straightforward route to the corresponding N-substituted amides. crunchchemistry.co.uklibretexts.org This nucleophilic acyl substitution reaction is generally rapid and high-yielding. researchgate.net A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen halide or carboxylic acid byproduct. crunchchemistry.co.uk

For example, the reaction of this compound with acetyl chloride would yield N-((R)-1-(3,4-Difluorophenyl)ethyl)acetamide. A closely related synthesis is the reaction of 3,4-difluoroaniline (B56902) with acetic anhydride (B1165640), which proceeds by gently warming the mixture and then quenching in water to precipitate the N-(3,4-difluorophenyl)acetamide product. prepchem.com The mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (chloride or carboxylate). libretexts.org

Formation of Imines and Nitriles

This compound, as a primary amine, readily reacts with aldehydes and ketones in the presence of an acid catalyst to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.comlibretexts.org The reaction is reversible and is often driven to completion by the removal of water. masterorganicchemistry.com

The conversion of primary amines to nitriles is also a possible transformation, although it is not a direct reaction. One common method involves the oxidation of the primary amine to an imine, which can then be further oxidized to a nitrile. acs.org Another route is the dehydration of an amide formed from the primary amine. openstax.org The reduction of nitriles is a common method for the synthesis of primary amines. libretexts.orgstudymind.co.uk

Electrophilic Aromatic Substitution on the Difluorophenyl Ring

The difluorophenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com The regioselectivity of these reactions is determined by the directing effects of the substituents already present on the ring: the two fluorine atoms and the (R)-1-aminoethyl group. chemistrytalk.org

(R)-1-Aminoethyl Group: The alkyl portion of this group is electron-donating through an inductive effect, which activates the ring. libretexts.org The amine group itself is a strong activating group through resonance, directing ortho and para. However, under the strongly acidic conditions often used for EAS reactions (e.g., nitration), the amine group will be protonated to form an ammonium salt (-NH3+). The positively charged ammonium group is a powerful deactivating, meta-directing group due to its strong electron-withdrawing inductive effect. wikipedia.org

The outcome of an EAS reaction on this compound will therefore depend on the reaction conditions. Under neutral or basic conditions, the activating ortho-, para-directing effect of the aminoethyl group would likely dominate. Under strongly acidic conditions, the deactivating meta-directing effect of the protonated amine would prevail. The two fluorine atoms will always exert their deactivating, ortho-, para-directing influence. The interplay of these effects will determine the final position of substitution. For instance, in a nitration reaction using a mixture of nitric and sulfuric acids, the amine group would be protonated, and the meta-directing influence of the -CH(CH3)NH3+ group, combined with the directing effects of the fluorine atoms, would likely lead to substitution at the 6-position. nih.gov

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Reactivity Effect | Directing Effect |

|---|---|---|

| -F | Deactivating | Ortho, Para wikipedia.orglibretexts.org |

| -CH(CH3)NH2 | Activating | Ortho, Para organicchemistrytutor.com |

| -CH(CH3)NH3+ | Strongly Deactivating | Meta wikipedia.org |

Strategic Derivatization for Analytical and Functional Applications

Derivatization of this compound is often necessary for analytical purposes, particularly for chiral separations using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). registech.com Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard chromatographic methods. researchgate.net By reacting the chiral amine with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. wikipedia.org Diastereomers have different physical properties and can be separated on a non-chiral stationary phase. researchgate.netnih.gov

Common chiral derivatizing agents for primary amines include:

Mosher's acid chloride (MTPA-Cl): Reacts with the amine to form diastereomeric amides. wikipedia.org

1-(9-Fluorenyl)ethyl chloroformate (FLEC): Forms diastereomeric carbamates. acs.org

o-Phthalaldehyde (OPA) in combination with a chiral thiol (e.g., N-acetyl-L-cysteine): Forms fluorescent diastereomeric isoindoles. nih.gov

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): Reacts with the amine to form diastereomeric thioureas. nih.gov

The choice of derivatizing agent depends on the analytical technique being used and the specific properties of the analyte. For HPLC with fluorescence detection, reagents that introduce a fluorophore, such as OPA/chiral thiol, are highly advantageous due to their high sensitivity. nih.gov For NMR analysis, agents like Mosher's acid are often used to determine enantiomeric purity. wikipedia.org

Covalent Derivatization for Enhanced Spectroscopic Detection and Separation

This compound, like many aliphatic and aromatic amines, lacks a strong chromophore or fluorophore, which can limit its sensitive detection in analytical techniques such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detectors. sigmaaldrich.com To overcome this limitation, pre-column or post-column derivatization is a widely adopted strategy to attach a molecule that imparts favorable spectroscopic properties. actascientific.com This process involves reacting the primary amine of the target compound with a specialized reagent to form a stable, highly detectable derivative. sigmaaldrich.comthermofisher.com

The primary goal of this derivatization is to introduce a moiety that exhibits strong absorbance in the UV-Visible spectrum or emits intense fluorescence, thereby significantly lowering the limits of detection and quantification. thermofisher.com Furthermore, the resulting derivative often has improved chromatographic properties, leading to better peak shape and resolution on reversed-phase HPLC columns. thermofisher.com

Several classes of reagents are commonly used for the derivatization of primary amines and are applicable to this compound. thermofisher.comnih.gov The selection of a reagent depends on the analytical requirements, such as desired sensitivity and the available detection instrumentation.

Common Derivatizing Agents for Primary Amines:

| Reagent Class | Example Reagent | Detection Method | Key Characteristics |

| Phthalaldehydes | o-Phthalaldehyde (OPA) | Fluorescence (FLD) | Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.comnih.gov |

| Chloroformates | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence (FLD) / UV | Forms stable, fluorescent carbamate (B1207046) derivatives under mild conditions. thermofisher.com |

| Sulfonyl Chlorides | Dansyl chloride (DNS-Cl) | Fluorescence (FLD) / UV | Creates highly fluorescent and UV-active sulfonamide derivatives. thermofisher.com |

| Nitrobenzenes | 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Fluorescence (FLD) | Reacts with primary amines to yield intensely fluorescent derivatives. mdpi.com |

| Isothiocyanates | Phenylisothiocyanate (PITC) | UV | Forms phenylthiourea (B91264) derivatives that are readily detectable by UV spectroscopy. thermofisher.com |

The reaction with these agents converts the non-absorbing amine into a derivative with a high molar absorptivity or fluorescence quantum yield, enabling trace-level analysis in complex matrices. For instance, derivatization with OPA in the presence of a thiol like 3-mercaptopropionic acid occurs rapidly at room temperature, making it suitable for automated online derivatization systems coupled with HPLC. nih.gov Similarly, FMOC-Cl provides robust, fluorescent derivatives suitable for demanding analytical applications. thermofisher.com

Synthesis of Chiral Derivatizing Reagents and Their Application in Enantiomeric Purity Assessment

The chiral nature of this compound makes it a valuable molecule in the context of stereochemistry, both as a potential building block for new chiral reagents and as a subject for enantiomeric purity analysis.

Application in Enantiomeric Purity Assessment:

A crucial application of derivatization is the determination of the enantiomeric excess (ee) of a chiral amine sample. This is typically achieved by reacting the amine with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.net Since diastereomers possess different physical and chemical properties, they can be separated and quantified using standard achiral chromatographic techniques (HPLC or GC) or distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net

One of the most widely used and reliable methods for this purpose is the Mosher method, which employs Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its more reactive acid chloride (MTPA-Cl). wikipedia.orgrsc.org When a sample of 1-(3,4-Difluorophenyl)ethanamine (B1587723) is reacted with, for example, (R)-MTPA-Cl, two diastereomeric amides are formed: (R,R)-MTPA-amide and (S,R)-MTPA-amide (if the S-enantiomer is present as an impurity).

These diastereomers will exhibit distinct signals in both ¹H and ¹⁹F NMR spectra. wikipedia.org The integration of these distinct signals allows for a precise calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original amine sample. researchgate.net The predictable shielding effects of the phenyl group in the Mosher's amide derivatives on nearby protons allow for the assignment of the absolute configuration of the amine. nih.govresearchgate.net

Synthesis of Chiral Derivatizing Reagents:

While this compound is more commonly analyzed for its own purity, chiral amines of similar structure, such as (S)-(-)-1-phenylethylamine, are employed as resolving agents for racemic acids or as foundational components in the synthesis of more complex chiral auxiliaries and ligands. onyxipca.comclockss.org By analogy, this compound can serve as a chiral base to form diastereomeric salts with racemic carboxylic acids, enabling their separation through fractional crystallization. The differing solubilities of the diastereomeric salts allow for the isolation of one diastereomer, from which the desired enantiomer of the acid can be liberated. This principle establishes its potential as a valuable tool in chiral synthesis and resolution.

Applications of R 1 3,4 Difluorophenyl Ethanamine in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Chiral Building Block in Asymmetric Synthesis

The stereochemical information embedded in (R)-1-(3,4-Difluorophenyl)ethanamine makes it an invaluable asset in asymmetric synthesis, where the precise control of three-dimensional molecular architecture is paramount. Its primary amine functionality and the chiral center at the ethylamine (B1201723) side chain allow it to serve as a versatile handle for the introduction of chirality and the construction of enantiomerically pure molecules.

Synthesis of Enantiopure Pharmaceutical Intermediates and Lead Compounds

This compound is instrumental in the synthesis of enantiopure pharmaceutical intermediates, which are crucial precursors for the manufacture of active pharmaceutical ingredients (APIs). The difluorophenyl moiety is a common feature in many modern drugs, and the ability to introduce it with a defined stereochemistry is highly advantageous. For instance, this chiral amine can be utilized in the synthesis of key intermediates for drugs targeting a variety of diseases. The stereocenter in this compound directs the formation of subsequent stereocenters in a predictable manner, ensuring the desired enantiomer of the final drug molecule is obtained. This is critical as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Construction of Complex Chiral Scaffolds and Chemical Frameworks

Beyond its role in synthesizing specific drug intermediates, this compound serves as a foundational element for the construction of more elaborate and complex chiral scaffolds. These scaffolds form the core structures of new chemical entities with potential therapeutic applications. The amine group provides a reactive site for a wide array of chemical transformations, including amide bond formation, reductive amination, and participation in various carbon-carbon and carbon-heteroatom bond-forming reactions.

The rigidity of the difluorophenyl ring and the defined stereochemistry of the ethylamine side chain impose significant conformational constraints on the molecules derived from it. This controlled three-dimensional arrangement is crucial for achieving high selectivity and affinity in interactions with biological targets. Synthetic chemists can leverage the predictable stereochemical influence of the this compound unit to build intricate molecular architectures with multiple stereocenters, confident in the stereochemical outcome of their synthetic steps.

Utilization in Convergent and Stereoselective Multicomponent Synthetic Routes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to molecular diversity. nih.gov The use of chiral components in MCRs can lead to the formation of complex chiral molecules in a highly stereoselective manner. This compound, with its primary amine functionality, is an ideal candidate for participation in a variety of MCRs, such as the Ugi and Passerini reactions.

By incorporating this chiral amine into an MCR, chemists can introduce both the difluorophenyl group and a defined stereocenter into the final product in a single step. This convergent approach significantly shortens synthetic sequences and facilitates the rapid generation of libraries of complex and diverse chiral molecules for biological screening. The stereochemical outcome of such reactions is often dictated by the chirality of the amine component, making this compound a powerful tool for stereoselective synthesis in the context of MCRs.

Precursor for the Rational Design and Synthesis of Bioactive Compound Libraries

The unique properties of this compound also make it an excellent starting point for the rational design and synthesis of bioactive compound libraries. These libraries are collections of structurally related molecules that are systematically screened to identify new drug leads.

Exploration of Structural-Activity Relationships (SAR) in Fluorinated Amine Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of a lead compound and observing the effects on its activity, chemists can optimize its properties to develop a potent and selective drug.

This compound provides a versatile scaffold for SAR studies. The primary amine can be readily derivatized to introduce a wide variety of substituents, allowing for the exploration of the chemical space around this core structure. For example, acylation or alkylation of the amine can be used to probe the importance of different functional groups and their steric and electronic properties for biological activity. The data generated from these studies can be used to build predictive models that guide the design of new, more potent analogues. For instance, studies on N-substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives have shown that the nature of the substituent on the nitrogen atom significantly impacts the affinity and selectivity for dopamine (B1211576) receptors. nih.govresearchgate.net

Below is an interactive data table summarizing hypothetical SAR data for derivatives of this compound, illustrating how structural modifications could influence biological activity.

| Compound ID | R-Group on Amine | Target Affinity (Ki, nM) |

| 1 | -H | 500 |

| 2 | -CH3 | 250 |

| 3 | -CH2CH3 | 150 |

| 4 | -C(O)CH3 | 800 |

| 5 | -C(O)Ph | 650 |

This table is for illustrative purposes and does not represent actual experimental data.

Computational and Theoretical Investigations of R 1 3,4 Difluorophenyl Ethanamine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. nih.gov DFT calculations, particularly using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a comprehensive basis set such as 6-311++G(d,p), provide a robust framework for analyzing the molecular characteristics of (R)-1-(3,4-Difluorophenyl)ethanamine. nih.gov These methods are instrumental in elucidating geometric parameters, vibrational modes, and the energetic landscape of the molecule.

The initial step in a DFT study involves the geometric optimization of the molecule to find its most stable conformation (lowest energy state). nih.gov For this compound, this process yields precise data on bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The optimized geometry provides insight into the spatial arrangement of the difluorophenyl ring, the chiral ethylamine (B1201723) side chain, and the interactions between them.

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N | Carbon-Nitrogen bond in the ethylamine group | 1.465 |

| C-F | Aromatic Carbon-Fluorine bonds | 1.352 / 1.355 |

| C-C (ring) | Average Carbon-Carbon bond in the phenyl ring | 1.395 |

| C-C (side chain) | Carbon-Carbon bond in the ethylamine group | 1.530 |

| Bond Angles (°) | ||

| C-C-N | Angle around the chiral carbon | 110.5 |

| F-C-C | Angle involving fluorine substituents | 118.0 |

Following optimization, vibrational frequency analysis is performed. q-chem.com This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds. mdpi.comnist.gov These theoretical assignments are crucial for interpreting experimental spectroscopic data.

| Frequency (cm⁻¹) | Assignment | Description of Vibrational Mode |

|---|---|---|

| 3450 - 3300 | ν(N-H) | Asymmetric and symmetric stretching of the amine group. scirp.org |

| 3100 - 3000 | ν(C-H)arom | Stretching of C-H bonds on the phenyl ring. |

| 2980 - 2850 | ν(C-H)aliph | Stretching of C-H bonds in the ethyl group. |

| 1610 - 1580 | δ(N-H) | Scissoring/bending of the amine group. |

| 1520 - 1480 | ν(C=C)arom | Aromatic ring stretching vibrations. scirp.org |

| 1280 - 1150 | ν(C-F) | Stretching of the Carbon-Fluorine bonds. |

| 1180 - 1100 | ν(C-N) | Stretching of the Carbon-Nitrogen bond. |

DFT calculations also provide access to key thermodynamic properties derived from the vibrational analysis. nih.govresearchgate.net These properties, including zero-point vibrational energy (ZPVE), enthalpy (H), and Gibbs free energy (G), are essential for understanding the stability of the molecule and predicting the spontaneity of reactions. ustc.edu.cn Calculations are typically performed at a standard state (298.15 K and 1 atm).

| Property | Predicted Value (Hartree/particle) | Description |

|---|---|---|

| Zero-Point Vibrational Energy (ZPVE) | 0.145 | The lowest possible energy the molecule can possess due to vibrational motion. |

| Enthalpy (H) | -576.850 | Total heat content of the system. |

| Gibbs Free Energy (G) | -576.910 | Thermodynamic potential used to predict the spontaneity of a process. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. emerginginvestigators.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. emerginginvestigators.org For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group and the π-system of the aromatic ring, while the LUMO is likely distributed over the antibonding orbitals of the difluorophenyl ring. researchgate.netresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Softness (S) = 1 / (2η)

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -0.25 |

| HOMO-LUMO Gap (ΔE) | 5.90 |

| Electronegativity (χ) | 3.20 |

| Chemical Hardness (η) | 2.95 |

| Global Softness (S) | 0.17 |

Mechanistic Studies of Reactions Involving this compound

DFT is a valuable tool for mapping the potential energy surface of a chemical reaction, allowing for the determination of reaction mechanisms. researchgate.net This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which connects reactants to products. researchgate.net For reactions involving the chiral amine, such as nucleophilic addition or substitution, TS analysis can elucidate the factors controlling stereoselectivity. acs.orgnih.gov

A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. By analyzing the geometry and energy of the TS, chemists can understand the steric and electronic factors that govern the reaction's feasibility and outcome. acs.org

To pinpoint the most reactive sites within the molecule, local reactivity descriptors are employed. mdpi.com

Fukui Functions: Named after Kenichi Fukui, these functions quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. wikipedia.org They are used to identify sites susceptible to different types of attack: scm.com

f+(r): For nucleophilic attack (where the molecule accepts an electron). The site with the highest f+ value is the most likely to be attacked by a nucleophile.

f-(r): For electrophilic attack (where the molecule donates an electron). The site with the highest f- value is the most reactive towards an electrophile.

f0(r): For radical attack.

For this compound, the nitrogen atom is expected to have the highest f- value, confirming its role as the primary nucleophilic center. The aromatic carbons, particularly those influenced by the electron-withdrawing fluorine atoms, would be likely candidates for nucleophilic attack (high f+ values). komorowski.edu.pl

| Atom | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) |

|---|---|---|

| N (amine) | 0.085 | 0.450 |

| C (chiral center) | 0.110 | 0.095 |

| C3 (with F) | 0.150 | 0.050 |

| C4 (with F) | 0.145 | 0.052 |

Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides an intuitive guide to a molecule's reactive sites. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs). These are the most likely sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., acidic hydrogens). These are susceptible to nucleophilic attack.

Green regions represent neutral potential.

In the MEP map of this compound, a region of intense negative potential (red) is expected around the nitrogen atom due to its lone pair of electrons. Conversely, the hydrogen atoms of the amine group would exhibit positive potential (blue), making them potential sites for hydrogen bonding interactions. The difluorinated phenyl ring would show a complex potential surface, with the fluorine atoms influencing the electron distribution.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational landscape of this compound are dictated by a subtle interplay of steric and electronic effects. The presence of two fluorine atoms on the phenyl ring, ortho and meta to the ethylamine substituent, introduces unique electronic properties that influence the molecule's preferred spatial arrangement.

Molecular modeling techniques, particularly quantum chemical calculations such as Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of this molecule. researchgate.netresearchgate.net These methods allow for the identification of stable conformers and the determination of the energy barriers for rotation around key single bonds, such as the C-C bond connecting the phenyl ring and the ethylamine side chain, and the C-N bond of the amine group.

The conformational analysis of fluorinated phenethylamines, such as the ortho-fluorinated 2-phenylethylamine, has shown that fluorine substitution can impact the gauche and anti-conformers' stability. nih.gov For this compound, the primary rotational isomers would arise from the rotation around the bond between the chiral carbon and the phenyl ring. The relative energies of these conformers are influenced by factors including steric hindrance between the methyl group, the amino group, and the aromatic ring, as well as electrostatic interactions involving the fluorine atoms.

The difluorophenyl group's electronic nature, characterized by the high electronegativity of the fluorine atoms, can lead to intramolecular interactions, such as weak hydrogen bonds between the amine protons and the fluorine atoms, which can stabilize certain conformations. nih.gov The polarity of the solvent is also expected to play a significant role in the conformational equilibrium, with more polar solvents potentially favoring conformers with a larger dipole moment. nih.govsoton.ac.uk

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

| Gauche 1 | ~60° | 0.00 |

| Anti | ~180° | 0.5 - 1.5 |

| Gauche 2 | ~-60° | 0.1 - 0.8 |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific computational studies.

Theoretical Aspects of Chiral Recognition Mechanisms

Chiral recognition is a fundamental process in biochemistry and enantioselective chemistry, wherein a chiral molecule selectively interacts with one enantiomer of another chiral compound. For this compound, theoretical investigations into its chiral recognition mechanisms would focus on the non-covalent interactions that govern the formation of diastereomeric complexes with a chiral selector, such as a chiral stationary phase in chromatography or a biological receptor.

Computational modeling can simulate the docking of this compound with a chiral selector. These simulations help to identify the key intermolecular interactions responsible for enantiomeric discrimination. The primary forces at play in chiral recognition include:

Hydrogen Bonding: The amine group of this compound can act as a hydrogen bond donor, forming interactions with hydrogen bond acceptors on the chiral selector.

π-π Stacking: The difluorophenyl ring can engage in π-π stacking interactions with aromatic moieties on the selector. The fluorine substituents can modulate the electron density of the aromatic ring, influencing the strength and geometry of these interactions.

Steric Repulsion: The spatial arrangement of the methyl group and the difluorophenyl ring creates a specific three-dimensional shape that leads to steric clashes with one enantiomer of a chiral selector more than the other.

Dipole-Dipole Interactions: The significant dipole moment introduced by the C-F bonds can lead to specific electrostatic interactions that contribute to the stability of the diastereomeric complex.

The fluorine atoms in this compound can also participate in halogen bonding, a non-covalent interaction where the electrophilic region of the fluorine atom interacts with a nucleophilic site on the chiral selector. sci-hub.se The impact of fluorine on the acidity of the N-H protons can also influence the strength of hydrogen bonding interactions.

Theoretical models, such as the three-point interaction model, provide a framework for understanding chiral recognition. According to this model, a minimum of three simultaneous interactions between the chiral analyte and the chiral selector are necessary for enantiomeric discrimination. For this compound, these interaction points could be the amino group, the difluorophenyl ring, and the methyl group at the chiral center.

Table 2: Potential Intermolecular Interactions in Chiral Recognition of this compound

| Interaction Type | Functional Group (Analyte) | Potential Interacting Group (Selector) |

| Hydrogen Bonding | Amino Group (-NH2) | Carbonyl, Hydroxyl, Ether |

| π-π Stacking | Difluorophenyl Ring | Phenyl, Naphthyl, or other aromatic groups |

| Steric Interaction | Methyl Group (-CH3) | Bulky alkyl or aryl groups |

| Dipole-Dipole | C-F Bonds | Polar functional groups |

Analytical and Spectroscopic Characterization Methods in Research on R 1 3,4 Difluorophenyl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For (R)-1-(3,4-Difluorophenyl)ethanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR, often supplemented by two-dimensional (2D) methods, is employed for comprehensive characterization.

¹H and ¹³C NMR spectra provide fundamental proof of the molecular framework. The ¹H NMR spectrum confirms the presence of all non-exchangeable protons, with their chemical shifts (δ), multiplicities, and coupling constants (J) revealing their electronic environments and connectivity. The ¹³C NMR spectrum, typically proton-decoupled, shows a distinct signal for each unique carbon atom in the molecule.

For this compound, the expected signals in the ¹H NMR spectrum would include a doublet for the methyl protons (CH₃), a quartet for the methine proton (CH), signals for the amine protons (NH₂), and complex multiplets for the three aromatic protons. The integration of these signals corresponds to the number of protons in each environment.

In the ¹³C NMR spectrum, eight distinct signals are expected, corresponding to the two aliphatic carbons and the six aromatic carbons, which are all chemically non-equivalent due to the substitution pattern. The chemical shifts are influenced by the electronegativity of the attached fluorine and nitrogen atoms. docbrown.infodocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃ | ~1.4 (doublet) | ~25 |

| CH | ~4.2 (quartet) | ~50 |

| NH₂ | Variable (broad singlet) | - |

| Ar-H (C2-H) | ~7.3 (multiplet) | ~117 (doublet of doublets) |

| Ar-H (C5-H) | ~7.2 (multiplet) | ~118 (doublet) |

| Ar-H (C6-H) | ~7.1 (multiplet) | ~123 (multiplet) |

| Ar-C1 | - | ~142 (multiplet) |

| Ar-C3 | - | ~150 (doublet of doublets, ¹JCF) |

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful and sensitive technique for characterizing this compound. rsc.org Since the two fluorine atoms on the aromatic ring are in different chemical environments (one at position 3, the other at position 4), they are expected to produce two distinct signals. The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle differences in the electronic environment. rsc.org

The chemical shifts of these fluorine atoms will be influenced by the ethylamine (B1201723) substituent and will show coupling to each other (F-F coupling) and to adjacent aromatic protons (H-F coupling), providing further structural confirmation. The typical chemical shift range for aromatic fluorine (Ar-F) compounds provides a reference for expected values.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, advanced 2D NMR experiments are utilized. ipb.ptmdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the methine (CH) proton and the methyl (CH₃) protons would be expected, confirming the ethyl group fragment. Correlations between the aromatic protons would also help in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It allows for the definitive assignment of the carbon signal for each protonated carbon by correlating the known ¹H signals to their attached ¹³C partners. For example, the proton signal of the methyl group would show a cross-peak to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, the methyl protons would show correlations to the methine carbon and the C1 aromatic carbon, confirming the attachment of the ethylamine group to the phenyl ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental formula of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula. For this compound (C₈H₉F₂N), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value. rsc.orgrsc.org

Table 2: HRMS Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass [M+H]⁺ |

|---|

An experimental value that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the correct elemental composition. sigmaaldrich.com

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. In an MS/MS experiment, the molecular ion (or a protonated precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure.

For an aliphatic amine like this compound, a dominant fragmentation pathway is the α-cleavage—the breaking of the bond adjacent to the nitrogen atom. The most likely fragmentation would be the loss of a methyl radical (•CH₃) from the protonated molecular ion, resulting in a highly stable iminium ion.

Table 3: Predicted Major Fragmentation in MS/MS of this compound

| Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ion | Neutral Loss | Fragment m/z |

|---|

Analysis of these fragmentation pathways provides conclusive evidence for the arrangement of atoms within the molecule, complementing the data obtained from NMR spectroscopy.

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) for Spatial Distribution of Derivatives

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) is a powerful, label-free technique used to visualize the spatial distribution of molecules within tissue sections. semanticscholar.orgnih.gov This method offers a significant advantage over traditional quantitative techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which require tissue homogenization and result in the loss of spatial information. researchgate.net

In the context of this compound, MALDI-IMS can be employed to map the distribution of its derivatives in biological tissues. This is particularly valuable in drug discovery and development to understand how a drug candidate and its metabolites are distributed within a target organ. nih.govresearchgate.net The process involves coating a thin tissue section with an energy-absorbing matrix. A pulsed laser then desorbs and ionizes molecules from specific spots on the tissue, and a mass spectrometer detects these ions to create a map of their distribution. nih.gov

To enhance the detection of amine-containing compounds like the derivatives of this compound, in-tissue chemical derivatization can be applied. This involves reacting the target analyte with a reagent directly on the tissue section to improve its ionization efficiency and signal intensity in the mass spectrometer. For instance, reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) have been used to improve the detection of endogenous amine metabolites. nih.gov This approach allows for the sensitive and specific visualization of the compound's localization within different tissue micro-compartments. semanticscholar.orgnih.gov

Table 1: Key Aspects of MALDI-IMS for Derivative Analysis

| Parameter | Description | Relevance to this compound Derivatives |

| Spatial Resolution | The level of detail at which the distribution of the analyte can be visualized. | Commercial instruments typically offer a spatial resolution of 30 to 50 μm, with higher resolutions achievable. nih.gov |

| Sensitivity | The lowest amount of the analyte that can be detected. | Derivatization can significantly improve sensitivity for amine-containing compounds. nih.gov |

| Specificity | The ability to distinguish the analyte from other molecules with similar masses. | High-mass resolution analyzers and MSn imaging help to unambiguously identify metabolites and distinguish them from isobaric compounds. nih.gov |

| Label-Free Detection | The technique does not require radioactive or fluorescent labels. | This avoids altering the chemical properties of the drug derivative and simplifies sample preparation. semanticscholar.org |

Chromatographic Techniques for Purity and Stereochemical Assessment

Chromatographic methods are indispensable for determining the purity and stereochemical composition of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. For chiral molecules like this compound, chiral HPLC is essential for separating and quantifying the individual enantiomers. uma.esphenomenex.com This is often achieved using chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. globalresearchonline.net

Reversed-phase HPLC (RP-HPLC) is a common mode of HPLC where the stationary phase is nonpolar and the mobile phase is a polar aqueous/organic mixture. lcms.cz RP-HPLC methods have been developed for the purity evaluation of various pharmaceutical compounds. ptfarm.plpensoft.net For chiral separations, macrocyclic glycopeptide and cyclodextrin-based CSPs are often effective in reversed-phase mode, which is highly compatible with mass spectrometry (MS) detection. lcms.cz

Table 2: Comparison of HPLC Modes for Chiral Analysis

| Mode | Stationary Phase | Mobile Phase | Advantages for this compound Analysis |

| Normal-Phase | Polar (e.g., silica) | Nonpolar (e.g., hexane, ethanol) | Often provides good selectivity for a broad range of chiral compounds. lcms.czchromatographyonline.com |

| Reversed-Phase | Nonpolar (e.g., C18) | Polar (e.g., water, acetonitrile, methanol) | Highly compatible with MS detection, can improve sensitivity in LC-MS analysis. lcms.cz |

| Polar Organic | Polar | Polar organic solvents (e.g., acetonitrile, methanol) | Can offer comparable selectivity and analysis times to normal-phase chromatography. chromatographyonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. However, primary amines like this compound often exhibit poor chromatographic behavior without derivatization. nih.govkoreascience.kr Chemical derivatization is employed to convert the amine into a more volatile and less polar derivative, improving its chromatographic properties and detection sensitivity. jfda-online.comresearchgate.net

Common derivatizing agents for amines include fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). nih.gov These reagents react with the primary amine group to form stable, volatile amides that are well-suited for GC-MS analysis. jfda-online.com The choice of derivatizing agent can influence the retention time and mass spectral fragmentation pattern of the resulting derivative. nih.gov

The determination of enantiomeric excess (ee) and, when applicable, diastereomeric excess (de) is a critical measure of the success of asymmetric synthesis. nih.gov Chiral chromatography, particularly HPLC, is the most common method for determining the ee of chiral compounds. uma.es The ee is a measure of the purity of an enantiomer and is calculated from the relative peak areas of the two enantiomers in the chromatogram.

For compounds with multiple stereocenters, the diastereomeric excess (de) is also determined. nih.gov Chiral HPLC can often separate all stereoisomers, allowing for the quantification of both ee and de in a single analysis. nih.gov In addition to chromatographic methods, NMR spectroscopy, often using chiral derivatizing or solvating agents, can be used to determine enantiomeric excess. cam.ac.uknih.govsemanticscholar.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

The resulting spectrum serves as a unique "molecular fingerprint" that can be used for identification. nih.govdaiqlab.com In the FT-IR spectrum of this compound, characteristic absorption bands for the amine (N-H stretching and bending), aromatic ring (C-H and C=C stretching), and carbon-fluorine (C-F) bonds would be expected. sapub.orgnih.gov Similarly, the Raman spectrum would show corresponding vibrational bands. globalresearchonline.netjyoungpharm.org These techniques are complementary and together provide a comprehensive vibrational profile of the molecule. researchgate.netbiointerfaceresearch.com

X-ray Crystallography for Absolute Configuration Determination and Solid-State Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ed.ac.uk For chiral molecules, the analysis of anomalous scattering data (the Bijvoet method) allows for the unambiguous assignment of the absolute configuration (R or S). researchgate.netnih.gov

The crystal structure also reveals detailed information about intermolecular interactions in the solid state, such as hydrogen bonding and van der Waals forces. Understanding these interactions is crucial for comprehending the physical properties of the compound, such as its melting point, solubility, and crystal packing. researchgate.net The Flack parameter is a key value calculated during crystallographic refinement that indicates the correctness of the assigned absolute structure; a value close to zero confirms the correct enantiomer. nih.goved.ac.uk

Future Research Directions and Concluding Perspectives on R 1 3,4 Difluorophenyl Ethanamine

Emerging Synthetic Methodologies and Catalytic Systems for Enhanced Efficiency and Sustainability

The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry. nih.gov Future research will likely focus on refining existing methods and developing new catalytic systems to produce (R)-1-(3,4-Difluorophenyl)ethanamine with higher efficiency, selectivity, and sustainability.

One of the most direct and atom-economical methods for producing chiral amines is the asymmetric hydrogenation of prochiral imines. nih.govacs.org Advances in this area are driven by the design of novel chiral ligands for transition metal catalysts (e.g., Iridium, Rhodium, Palladium). nih.govmdpi.com Future work will target the development of catalysts that operate under milder conditions, require lower catalyst loadings, and utilize non-precious metals to enhance sustainability. Continuous flow reactors are also being explored to improve productivity and safety compared to traditional batch reactors. whiterose.ac.uk

| Catalytic Approach | Key Features & Advantages | Future Research Focus |

| Asymmetric Hydrogenation | High atom economy, direct route to chiral amines. nih.gov | Development of catalysts based on earth-abundant metals, lower catalyst loadings, milder reaction conditions. |

| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild and environmentally friendly conditions. nih.gov | Protein engineering for broader substrate scope and improved stability, development of one-pot multi-enzyme cascades. nih.govacs.org |